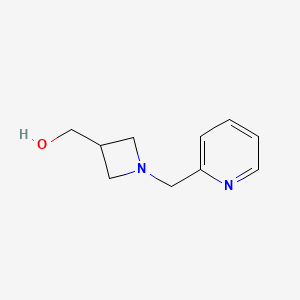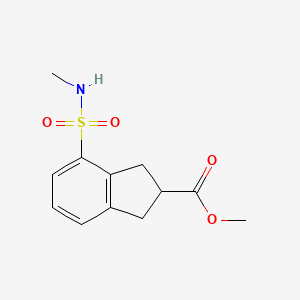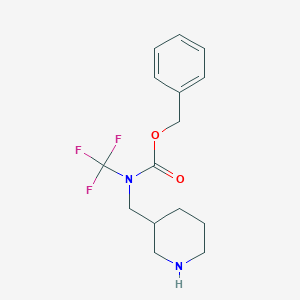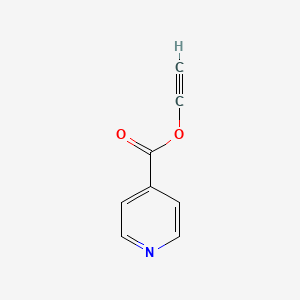
Ethynyl pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynyl pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethynyl group attached to the fourth position of the pyridine ring and a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethynyl pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with ethynylating agents under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ethynyl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl or vinyl derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include carbonyl compounds, ethyl or vinyl derivatives, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethynyl pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of ethynyl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The carboxylate group can form ionic interactions with target molecules, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethynyl pyridine-4-carboxylate can be compared with other similar compounds, such as:
Pyridine-4-carboxylic acid: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
Ethynyl pyridine-3-carboxylate: The position of the carboxylate group affects the compound’s chemical properties and reactivity.
Ethynyl benzoate: Contains a benzene ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
342018-56-8 |
|---|---|
Molekularformel |
C8H5NO2 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
ethynyl pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h1,3-6H |
InChI-Schlüssel |
YPKNODVFTAQQBC-UHFFFAOYSA-N |
Kanonische SMILES |
C#COC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


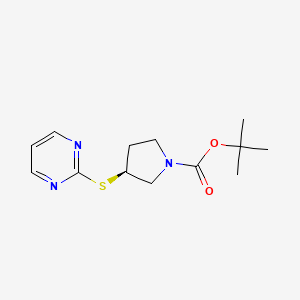
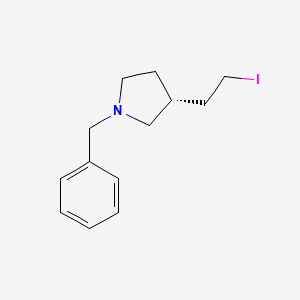
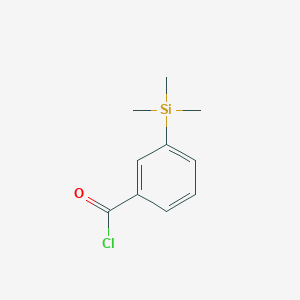
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
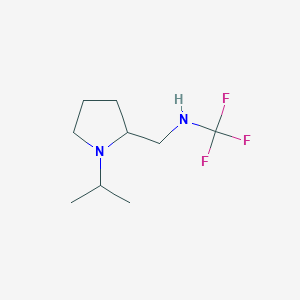
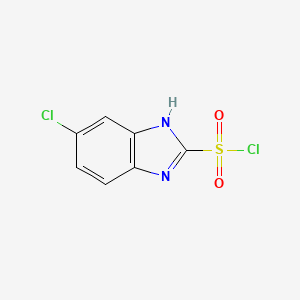

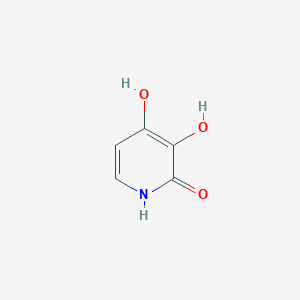
![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)

